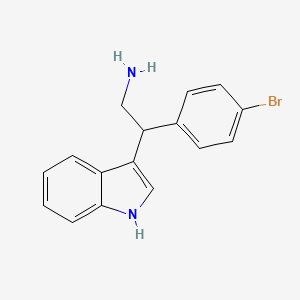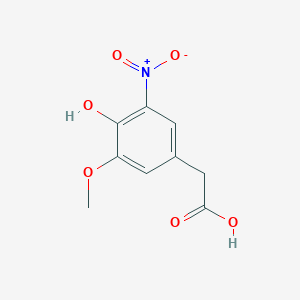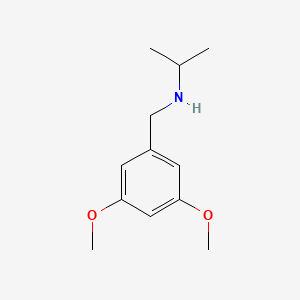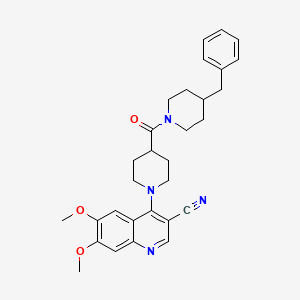
5-(3-phenylpropyl)-1H-1,2,3,4-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, and stability of the compound .Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Dhevaraj, Gopalakrishnan, and Pazhamalai (2019) explored the synthesis of multi-heterocyclic anti-bacterial drugs including tetrazole derivatives. They employed density functional theory for optimized geometry and electronic properties of these compounds, highlighting the potential of tetrazole-containing pyrazoles in various applications (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).
Role in Medicinal Chemistry
- Mittal and Awasthi (2019) discussed the significant role of 5-substituted 1H-tetrazoles in medicinal chemistry, particularly as a bioisosteric replacement for carboxylic acids. This highlights the relevance of 5-(3-phenylpropyl)-1H-1,2,3,4-tetrazole in drug design due to its similar properties (Mittal & Awasthi, 2019).
Applications in Organic and Medicinal Chemistry
- Roh, Vávrová, and Hrabálek (2012) highlighted the use of 5-substituted tetrazoles in organic chemistry as intermediates in synthesizing other heterocycles and in medicinal chemistry for their bioisostere properties. This study underscores the versatility of tetrazole derivatives in various chemical syntheses (Roh, Vávrová, & Hrabálek, 2012).
Antimicrobial Activity
- The antimicrobial activity of tetrazole derivatives was studied by Mohite and Bhaskar (2010). They synthesized compounds from 5-phenyl tetrazole, demonstrating their potential in developing new antimicrobial agents (Mohite & Bhaskar, 2010).
Corrosion Inhibition
- Bourzi et al. (2020) investigated tetrazole derivatives as corrosion inhibitors on copper surfaces in acidic media, highlighting another important industrial application of these compounds (Bourzi et al., 2020).
Anticancer Potential
- A study by Kaushik et al. (2019) evaluated the anticancer activity of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazoles, demonstrating the potential of tetrazole derivatives in cancer treatment (Kaushik et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-(3-phenylpropyl)-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-5-9(6-3-1)7-4-8-10-11-13-14-12-10/h1-3,5-6H,4,7-8H2,(H,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQGGCDOCUJFBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=NNN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2409149.png)
![5-cyclopropyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-3-carboxamide](/img/structure/B2409151.png)
![7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2409152.png)
![N-isobutyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2409153.png)



